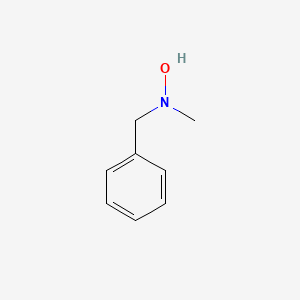![molecular formula C24H22N2O3 B2852472 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one CAS No. 838813-04-0](/img/structure/B2852472.png)
1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. It is characterized by the presence of benzyloxy and hydroxyphenyl groups attached to a pyrazoline ring, making it a versatile molecule for chemical research and industrial uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one typically involves multi-step organic reactions. A common route is the condensation of substituted hydrazines with chalcones under acidic or basic conditions, followed by cyclization to form the pyrazoline ring.
Industrial Production Methods: Industrially, the synthesis can be scaled up using batch or continuous flow reactors. Optimized reaction conditions, such as temperature, pH, and solvent choice, ensure high yield and purity of the final product. Catalysts like acids or bases are often employed to drive the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or amines, depending on the site of reduction.
Substitution: It can participate in electrophilic or nucleophilic substitution reactions, altering the substituents on the phenyl or pyrazoline rings.
Common Reagents and Conditions:
Oxidizing agents: potassium permanganate, chromium trioxide.
Reducing agents: sodium borohydride, lithium aluminum hydride.
Substitution reagents: halogens, alkylating agents under various conditions (acidic, basic, or neutral).
Major Products Formed: The major products from these reactions include substituted phenyl derivatives, oxidized pyrazoline compounds, and reduced hydroxyphenyl intermediates.
Aplicaciones Científicas De Investigación
1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one is valuable in:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the manufacture of dyes, pigments, and polymer additives.
Mecanismo De Acción
The compound's effects are mediated through its interaction with specific molecular targets:
Molecular Targets and Pathways: It may inhibit or activate enzymes, bind to receptors, or interfere with signaling pathways. The exact mechanism depends on its structure-activity relationship (SAR) and the specific biological context in which it is used.
Comparación Con Compuestos Similares
When compared to other pyrazoline derivatives:
Unique Features: The combination of benzyloxy and hydroxyphenyl groups offers distinct steric and electronic properties, enhancing its reactivity and specificity.
Similar Compounds: Other related compounds include pyrazoline-3-one, chalcone derivatives, and hydrazine-based compounds, each with their unique modifications and applications.
This comprehensive overview of 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one highlights its significance and versatility in scientific research and industrial applications. Anything else I can help you with tonight?
Propiedades
IUPAC Name |
1-[5-(4-hydroxyphenyl)-3-(4-phenylmethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-17(27)26-24(15-23(25-26)19-7-11-21(28)12-8-19)20-9-13-22(14-10-20)29-16-18-5-3-2-4-6-18/h2-14,24,28H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYSJJYEQVFMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2852393.png)
![4-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2852394.png)

![methyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2852399.png)
![N-(4-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2852400.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B2852403.png)


![[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE](/img/structure/B2852407.png)


